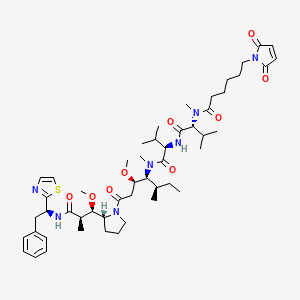
Maleimidocaproyl monomethylauristatin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleimidocaproyl monomethylauristatin D is a synthetic compound used primarily in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy cells. This compound is a derivative of monomethylauristatin D, a potent antimitotic agent that inhibits cell division by disrupting microtubule dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Maleimidocaproyl monomethylauristatin D involves several key steps. Initially, monomethylauristatin D is synthesized through a series of peptide coupling reactions. The maleimidocaproyl group is then introduced via a reaction with maleimide and caproic acid. This process typically requires the use of coupling reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated peptide synthesizers and large-scale reactors ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Maleimidocaproyl monomethylauristatin D undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the maleimide group, leading to the formation of maleic acid derivatives.
Reduction: Reduction reactions can target the disulfide bonds within the compound, resulting in the formation of thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) for reduction and oxidizing agents like hydrogen peroxide for oxidation. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as thiol-modified and oxidized forms. These derivatives can be further utilized in the development of specialized ADCs .
Scientific Research Applications
Maleimidocaproyl monomethylauristatin D has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of ADCs, which are crucial for targeted cancer therapy.
Biology: The compound is employed in studies investigating cell division and microtubule dynamics.
Medicine: this compound is a key component in the development of cancer therapeutics, particularly in the treatment of hematologic malignancies and solid tumors.
Industry: The compound is used in the pharmaceutical industry for the production of ADCs and other targeted therapies
Mechanism of Action
Maleimidocaproyl monomethylauristatin D exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting tubulin polymerization, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Maleimidocaproyl monomethylauristatin D is often compared to other auristatin derivatives, such as:
Monomethylauristatin E (MMAE): Similar in structure but with different linker chemistry, MMAE is known for its high bystander activity and membrane permeability.
Monomethylauristatin F (MMAF): Less permeable than MMAE, MMAF is designed to reduce off-target effects and is often used in ADCs targeting specific cancer cells.
The uniqueness of this compound lies in its specific linker chemistry, which allows for precise targeting and controlled release of the cytotoxic agent within cancer cells .
Properties
Molecular Formula |
C51H77N7O9S |
|---|---|
Molecular Weight |
964.3 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[(2R)-1-[[(2R)-1-[[(3R,4S,5R)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |
InChI |
InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34-,35-,37+,38-,39-,44-,45-,46+,47-/m1/s1 |
InChI Key |
OZUQLKHIIRUJRZ-FYCUXIKQSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@@H](C(C)C)NC(=O)[C@@H](C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















